molecular formula C12H20N2O3S B1662669 Sotalol CAS No. 3930-20-9

Sotalol

Katalognummer B1662669
CAS-Nummer: 3930-20-9
Molekulargewicht: 272.37 g/mol
InChI-Schlüssel: ZBMZVLHSJCTVON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sotalol is a beta-blocker with antiarrhythmic properties that affects the heart and circulation within the atrium and ventricles . It is used to help keep the heart beating normally in people with certain documented heart rhythm disorders, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation .


Synthesis Analysis

A method for trace determination of sotalol, a β-blocker drug, using molecularly imprinted solid-phase extraction (MISPE) coupled with high-performance liquid chromatography with UV detection (HPLC/UV) has been described . The synthesis of the molecularly imprinted polymer was performed using acrylamide, ethylene glycol dimethacrylate, dimethylformamide, 2,2′-azobisisobutyronitrile and sotalol as a functional monomer, cross-linker monomer, solvent, initiator, and target drug, respectively .


Molecular Structure Analysis

Sotalol has a molecular formula of C12H20N2O3S . It contains total 38 bonds; 18 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 sulfonamide(s) (thio-/dithio-) .

Wissenschaftliche Forschungsanwendungen

1. Antiarrhythmic Sotalol and Occlusion/Occlusion-like Syndrome in Rats

  • Summary of Application : This study focused on the demonstration that antiarrhythmics, particularly class II and class III antiarrhythmic and beta-blocker sotalol can induce severe occlusion/occlusion-like syndrome in rats .
  • Methods of Application : A high dose of sotalol (80 mg/kg) was administered intragastrically in a 180 min study . The stable gastric pentadecapeptide BPC 157-collateral pathways activation was used as a resolving therapy .
  • Results or Outcomes : The study found cause-consequence lesions in the brain (swelling, intracerebral hemorrhage), congestion in the heart, lung, liver, kidney, and gastrointestinal tract, severe bradycardia, and intracranial (superior sagittal sinus), portal and caval hypertension, and aortal hypotension, and widespread thrombosis, peripherally and centrally .

2. Intravenous Sotalol Loading for the Prevention of Ventricular Arrhythmias

  • Summary of Application : This study aimed to assess the safety, feasibility, and length of stay (LOS) outcomes of IV sotalol loading for the prevention of ventricular arrhythmias .
  • Methods of Application : A retrospective analysis was performed of all patients undergoing IV sotalol loading and oral sotalol initiation for ventricular arrhythmias, or IV sotalol loading for atrial arrhythmias between August 2021 and December 2023 at Northwestern University .
  • Results or Outcomes : There was no significant difference in the successful completion of IV sotalol loading for ventricular arrhythmias compared to oral sotalol initiation for ventricular arrhythmias or IV sotalol loading for atrial arrhythmias . There was a significant increase in ΔQTc following IV sotalol infusion for ventricular arrhythmias compared to following PO sotalol initiation for ventricular arrhythmias .

3. Outpatient Initiation of Sotalol in Patients with Atrial Fibrillation

  • Summary of Application : This study evaluated the efficacy and safety of outpatient initiation of sotalol for the treatment of atrial fibrillation (AF) in a select group of patients with cardiac implantable electronic devices (CIEDs): permanent pacemakers (PPMs), implantable cardioverter defibrillators (ICDs), and implantable loop recorders (ILRs) capable of continuous rhythm monitoring remotely .
  • Methods of Application : The study was conducted in a real-world practice setting with longitudinal follow-up of the study cohort. Adult patients with symptomatic paroxysmal and persistent AF eligible for sotalol for rhythm control strategy and who had CIEDs were included in the study .
  • Results or Outcomes : Over a follow-up period of 23 ± 15 months, sotalol was continued at a steady median dose of 80 mg twice daily, 105 ± 42 mg (mean ± SD) in 77 (73%) patients who maintained sinus rhythm, and discontinued in 28 (27%) patients because of inefficacy or development of adverse effects .

4. Antiarrhythmic Sotalol and Occlusion/Occlusion-like Syndrome in Rats

  • Summary of Application : This study demonstrated that antiarrhythmics, particularly class II and class III antiarrhythmic and beta-blocker sotalol can induce severe occlusion/occlusion-like syndrome in rats .
  • Methods of Application : A high dose of sotalol (80 mg/kg intragastrically) was administered in a 180 min study . The stable gastric pentadecapeptide BPC 157-collateral pathways activation was used as a resolving therapy .
  • Results or Outcomes : The study found cause-consequence lesions in the brain (swelling, intracerebral hemorrhage), congestion in the heart, lung, liver, kidney, and gastrointestinal tract, severe bradycardia, and intracranial (superior sagittal sinus), portal and caval hypertension, and aortal hypotension, and widespread thrombosis, peripherally and centrally .

5. Outpatient Initiation of Sotalol in Patients with Atrial Fibrillation

  • Summary of Application : This study evaluated the efficacy and safety of outpatient initiation of sotalol for the treatment of atrial fibrillation (AF) in a select group of patients with cardiac implantable electronic devices (CIEDs): permanent pacemakers (PPMs), implantable cardioverter defibrillators (ICDs), and implantable loop recorders (ILRs) capable of continuous rhythm monitoring remotely .
  • Methods of Application : The study was conducted in a real-world practice setting with longitudinal follow-up of the study cohort. Adult patients with symptomatic paroxysmal and persistent AF eligible for sotalol for rhythm control strategy and who had CIEDs were included in the study .
  • Results or Outcomes : Over a follow-up period of 23 ± 15 months, sotalol was continued at a steady median dose of 80 mg twice daily, 105 ± 42 mg (mean ± SD) in 77 (73%) patients who maintained sinus rhythm, and discontinued in 28 (27%) patients because of inefficacy or development of adverse effects . No adverse effects relating to QTc prolongation and TdP or mortality were observed during the study period .

6. Antiarrhythmic Sotalol, Occlusion/Occlusion-like Syndrome in Rats

  • Summary of Application : This study demonstrated that antiarrhythmics, particularly class II and class III antiarrhythmic and beta-blocker sotalol can induce severe occlusion/occlusion-like syndrome in rats .
  • Methods of Application : A high dose of sotalol (80 mg/kg intragastrically) was administered in a 180 min study . The stable gastric pentadecapeptide BPC 157-collateral pathways activation was used as a resolving therapy .
  • Results or Outcomes : The study found cause-consequence lesions in the brain (swelling, intracerebral hemorrhage), congestion in the heart, lung, liver, kidney, and gastrointestinal tract, severe bradycardia, and intracranial (superior sagittal sinus), portal and caval hypertension, and aortal hypotension, and widespread thrombosis, peripherally and centrally . Major vessels failed (congested inferior caval and superior mesenteric vein, collapsed azygos vein). BPC 157 therapy (10 µg, 10 ng/kg given intragastrically at 5 min or 90 min sotalol-time) effectively counteracted sotalol-occlusion/occlusion-like syndrome .

Safety And Hazards

Sotalol should not be used if you have asthma, low potassium, or a serious heart condition such as severe heart failure, long QT syndrome, slow heartbeats that have caused you to faint, “sick sinus syndrome” or “AV block” (unless you have a pacemaker) . It may cause life-threatening ventricular tachycardia associated with QT interval prolongation . IV sotalol treatment should not be initiated if the baseline QTc is longer than 450ms . Reduce the dosage or discontinue if the interval extends to 500 ms or greater .

Zukünftige Richtungen

There are ongoing studies to evaluate the efficacy and safety of outpatient initiation of sotalol for the treatment of atrial fibrillation (AF) in a select group of patients with cardiac implantable electronic devices (CIEDs) capable of continuous rhythm monitoring remotely . This could potentially reduce the 3-day in-hospital initiation or dose escalation with oral administration to 1 day without compromising patient safety .

Eigenschaften

IUPAC Name

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMZVLHSJCTVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

959-24-0 (mono-hydrochloride)
Record name Sotalol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023589
Record name Sotalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sotalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.82e-01 g/L
Record name Sotalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sotalol inhibits beta-1 adrenoceptors in the myocardium as well as rapid potassium channels to slow repolarization, lengthen the QT interval, and slow and shorten conduction of action potentials through the atria. The action of sotalol on beta adrenergic receptors lengthens the sinus node cycle, conduction time through the atrioventricular node, refractory period, and duration of action potentials.
Record name Sotalol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sotalol

CAS RN

3930-20-9
Record name Sotalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3930-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotalol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotalol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sotalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6D97U294I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sotalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206.5 - 207 °C
Record name Sotalol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sotalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Polyvinylpyrrolidone (500 g) is dissolved in about 25 kg water (or a mixture of water and alcohol) and 10 kg of sotalol hydrochloride is mixed therein to provide a sotalol/binder solution. In a fluidized bed coater, 10 kg of sugar spheres (20 to 50 mesh) are suspended in warm air and spray coated with the sotalol/binder solution until the seeds are uniformly coated with a desired amount of sotalol.
[Compound]
Name
Polyvinylpyrrolidone
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
25 kg
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 2 lit. round bottom flask, in 450 ml of water, (±) sotalol hydrochloride (200 g) was added under stirring at room temperature. Under stirring, a solution of 500 g of potassium carbonate in 300 ml of water was added. The stirring was continued for 48 hours. Solid material was separated to give 107 g of (±) sotalol.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In addition, using chemical method as described by Le Garrec (1987), enriched d-sotalol hydrochloride and l-sotalol hydrochloride were prepared using mandelic acid and subjected to conversion to the base form, chiral separation and reconversion to hydrochloride salt was carried out. The details of these procedures are given below:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
l-sotalol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

--A solution of racemic sotalol (24.5 g., 0.09 mole) (obtained by neutralizing sotalol hydrochloride in ethanol with a mole equivalent of concentrated sodium hydroxide, concentration and extraction of the free base in acetonitrile) in 200 ml. of hot isopropanol was mixed with 13.7 g (0.09 mole) of 1-mandelic acid. On cooling, an optically enriched fraction, 26.0 g., m.p. 125-140°, [α]D25 -27.2°, of the d-sotalol·1-mandelate salt was obtained. Crystallization from isopropanol (300 ml.) afforded 18.7 g., m.p. 139-145.5°, [α]D25 -25.4°. Further recrystallization of this material from 1:1 isopropanol-absolute ethanol provided d-sotalol.1-mandelate as white fluffy needles, m.p. 154.5≥156°, [α]D25 -14. 2°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sotalol
Reactant of Route 2
Sotalol
Reactant of Route 3
Reactant of Route 3
Sotalol
Reactant of Route 4
Sotalol
Reactant of Route 5
Sotalol
Reactant of Route 6
Reactant of Route 6
Sotalol

Citations

For This Compound
56,400
Citations
SH Hohnloser, RL Woosley - New England Journal of Medicine, 1994 - Mass Medical Soc
… Sotalol is marketed as the racemic mixture of its stereoisomers, d- and l-sotalol, with the d … and antifibrillatory actions of sotalol are superior to those of conventional β-blockers, because …
Number of citations: 253 www.nejm.org
JL Anderson, EN Prystowsky - American heart journal, 1999 - Elsevier
… Sotalol was 1 of 2 drugs selected for comparison with implantable … Sotalol appears to be a preferred drug for use with … Although unapproved for this use, sotalol is active against atrial …
Number of citations: 185 www.sciencedirect.com
JA Kpaeyeh, JM Wharton - Cardiac electrophysiology …, 2016 - cardiacep.theclinics.com
… D- and L-stereoisomers of sotalol have been studied individually, but only DL-sotalol is … sotalol will refer to DL-sotalol, while specific stereoisomers will be labeled as such (eg, D-sotalol…
Number of citations: 23 www.cardiacep.theclinics.com
C Funck-Brentano - European heart journal, 1993 - academic.oup.com
… the racemic compound that we will refer to as sotalol. and d-( + )-sotalol, one of the two enantiomers composing sotalol that we will refer to as d-sotalol. …
Number of citations: 61 academic.oup.com
JJ Hanyok - The American journal of cardiology, 1993 - Elsevier
… -sotalol containing approximately 2% l-sotalol, 83.2% of the dose was excreted in the urine as d-sotalol and 2.0% was excreted as l-sotalol… The terminal elimination half-life of sotalol has …
Number of citations: 90 www.sciencedirect.com
MJ Antonaccio, A Gomoll - The American journal of cardiology, 1990 - Elsevier
… Labeled metabolites of sotalol were detected in … , sotalol pharmacokinetics were similar to those in normal subjectsi In addition, dl-sotalol was excreted equally in urine as d- and I-sotalol…
Number of citations: 104 www.sciencedirect.com
M Anttila, M Arstila, M Pfeffer… - Acta …, 1976 - Wiley Online Library
The pharmacokinetics of sotalol were studied in healthy volunteers after a single dose and in hypertensive patients after chronic administration. A single 160 mg and two 80 mg socator…
Number of citations: 112 onlinelibrary.wiley.com
AL Waldo, AJ Camm, H DeRuyter, PL Friedman… - The Lancet, 1996 - thelancet.com
Background Left ventricular dysfunction after myocardial infarction is associated with an increased risk of death. Other studies have suggested that a potassium-channel blocker might …
Number of citations: 671 www.thelancet.com
BN Singh, P Deedwania, K Nademanee, A Ward… - Drugs, 1987 - Springer
… of sotalol in mild- to- moderate essential hypertension and in angina of effort. Sotalol reduces … before an accurate assessment of the use of sotalol in these disorders can be made. When …
Number of citations: 125 link.springer.com
BN Singh, SN Singh, DJ Reda, XC Tang… - … England Journal of …, 2005 - Mass Medical Soc
… amiodarone group, 74 days in the sotalol group, and 6 days in … to sotalol (P<0.001) and to placebo (P<0.001), and sotalol … amiodarone therapy and 428 days with sotalol therapy (P=0.53…
Number of citations: 089 www.nejm.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.